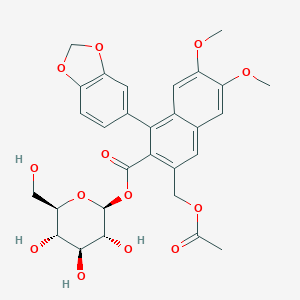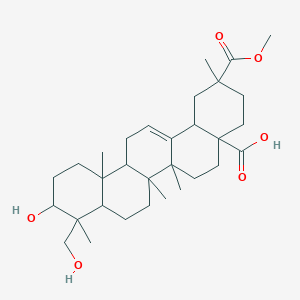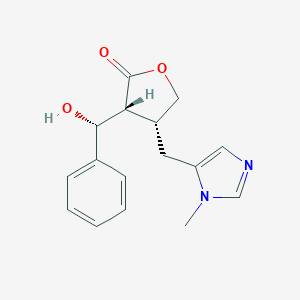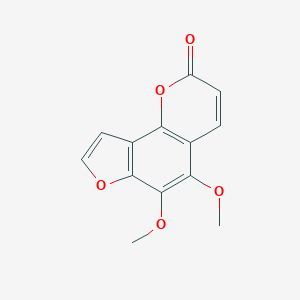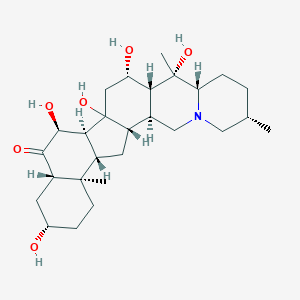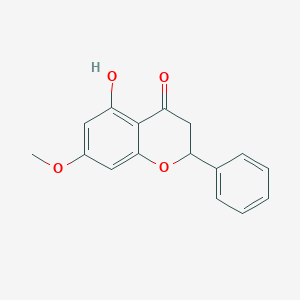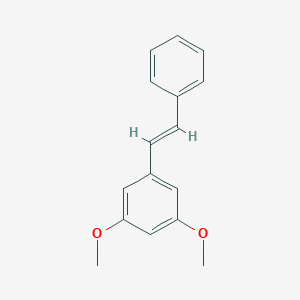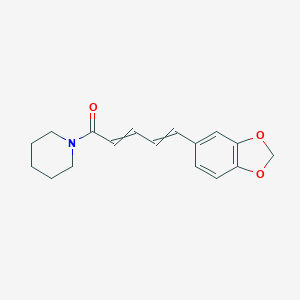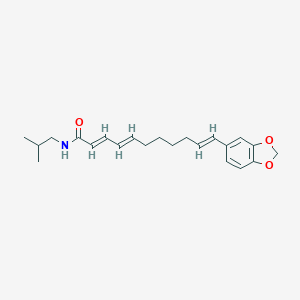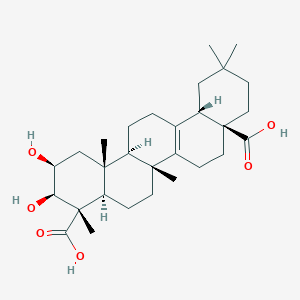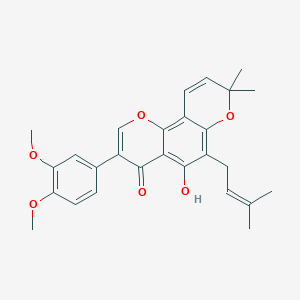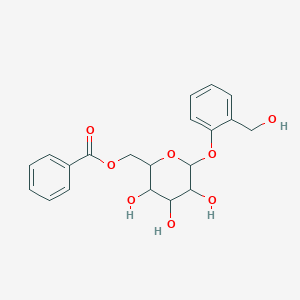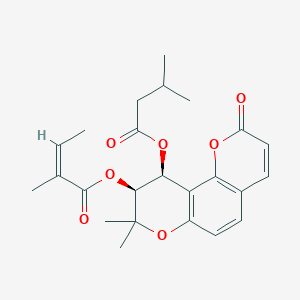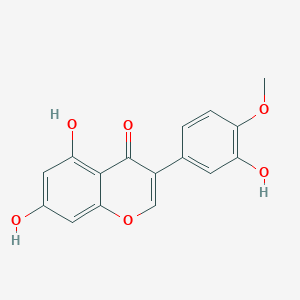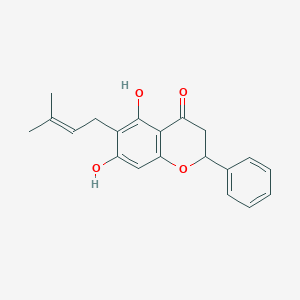
5,7-Dihydroxy-6-prenylflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-6-prenylflavanone is a flavonoid compound that has been the subject of scientific research due to its potential health benefits. This compound is found in various plants, including the bark of the African tree Erythrina lysistemon. The purpose of
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5,7-Dihydroxy-6-prenylflavanone has shown promising results in antimicrobial studies. Research by Adib et al. (2008) synthesized a compound closely related to 5,7-Dihydroxy-6-prenylflavanone, demonstrating antibacterial effects against various bacterial strains, including Bacillus subtilis and Escherichia coli (Adiana Mohamed Adib, F. Ahmad, & M. S. Idris, 2008).
Antihyperglycemic Properties
Studies on Eysenhardtia platycarpa, which contains 5,7-Dihydroxy-6-prenylflavanone, have demonstrated antihyperglycemic activity. Narváez-Mastache et al. (2006) isolated various compounds, including 5,7-Dihydroxy-6-prenylflavanone, which contributed to significant blood glucose level reduction in diabetic rats (José M. Narváez-Mastache et al., 2006).
Anti-Tyrosinase Activity
Peralta et al. (2011) discovered that certain prenylated flavanones, closely related to 5,7-Dihydroxy-6-prenylflavanone, inhibit tyrosinase activity, which is significant in dermatological applications (Mariana A. Peralta et al., 2011).
Antioxidant and Cytotoxicity Activities
Research on Eysenhardtia platycarpa, which contains this compound, has shown significant antioxidant and cytotoxic activities. Domínguez-Villegas et al. (2013) identified that methanolic extract and certain prenylated flavanones exhibited these properties (Valeri Domínguez-Villegas et al., 2013).
Metabolic Conversion Study
Kim et al. (2019) performed a metabolic conversion study on microbes with isoxanthohumol, a major hop prenylflavanone, resulting in production of different metabolites, suggesting its potential metabolic fates in mammalian systems (H. J. Kim et al., 2019).
Antimutagenic Constituents
Research on the methanol extract of Azadirachta indica flowers, containing prenylated flavanones like 5,7-Dihydroxy-6-prenylflavanone, has shown potent antimutagenic properties against certain heterocyclic amines, suggesting its potential in cancer prevention (K. Nakahara et al., 2003).
Novel T-Type Calcium Channel Blockers
Nguyen et al. (2019) identified that certain prenylflavanones, including 5,7-Dihydroxy-6-prenylflavanone, can block T-type calcium channels, suggesting their potential use in pain therapy (H. D. Nguyen et al., 2019).
Eigenschaften
CAS-Nummer |
55051-77-9 |
|---|---|
Produktname |
5,7-Dihydroxy-6-prenylflavanone |
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10,17,21,23H,9,11H2,1-2H3 |
InChI-Schlüssel |
UOWOIGNEFLTNAW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |
Kanonische SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |
melting_point |
212-214°C |
Physikalische Beschreibung |
Solid |
Synonyme |
Isoglabranin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



